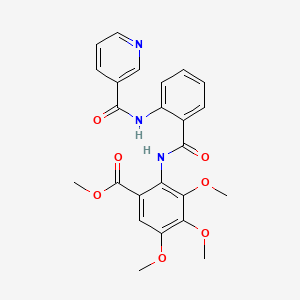

Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate

Description

2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester is a structurally complex benzoic acid derivative. Its core structure comprises a methyl ester of benzoic acid substituted with three methoxy groups at positions 3, 4, and 3. Additionally, it features two amide linkages: one connecting the benzoic acid moiety to a benzoyl group and another bridging the benzoyl group to a 3-pyridinylcarbonyl unit.

Propriétés

IUPAC Name |

methyl 3,4,5-trimethoxy-2-[[2-(pyridine-3-carbonylamino)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O7/c1-31-18-12-16(24(30)34-4)19(21(33-3)20(18)32-2)27-23(29)15-9-5-6-10-17(15)26-22(28)14-8-7-11-25-13-14/h5-13H,1-4H3,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZREYMSIRCHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

La prétéramide C est généralement isolée de la culture d’Aspergillus terreus. Le champignon est cultivé dans un milieu approprié, et le composé est extrait à l’aide de solvants organiques. L’extrait brut est ensuite purifié à l’aide de techniques chromatographiques pour obtenir la prétéramide C sous sa forme pure .

Analyse Des Réactions Chimiques

La prétéramide C subit diverses réactions chimiques, notamment :

Oxydation : La prétéramide C peut être oxydée dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Le composé peut être réduit pour donner diverses formes réduites.

Substitution : La prétéramide C peut subir des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d’autres groupes.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Applications De Recherche Scientifique

La prétéramide C a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l’étude des métabolites fongiques et de leurs propriétés chimiques.

Biologie : La prétéramide C est étudiée pour ses activités biologiques, notamment ses propriétés antibactériennes et anticancéreuses. .

Industrie : La prétéramide C est utilisée dans le développement de nouveaux antibiotiques et médicaments anticancéreux

Mécanisme D'action

La prétéramide C exerce ses effets en inhibant des cibles et des voies moléculaires spécifiques. Elle inhibe la production d’oxyde nitrique induite par les lipopolysaccharides dans les cellules RAW 264.7, qui est une voie clé dans l’inflammation . De plus, elle inhibe la croissance des cellules cancéreuses en interférant avec leurs processus métaboliques .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs from the provided evidence, focusing on functional groups, substituents, and inferred biological relevance.

Methyl 2-[(4-isopropoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Structural Similarities: Both compounds contain a methyl ester of a carboxylic acid and an amide-linked benzoyl group. Heterocyclic rings are present: the target has a pyridine ring, while this analog includes a tetrahydrothieno[2,3-c]pyridine system.

- Key Differences: The analog’s thienopyridine core is saturated and substituted with four methyl groups, enhancing lipophilicity. A 4-isopropoxybenzoyl group replaces the target’s 3-pyridinylcarbonyl unit, likely altering receptor-binding specificity.

- The target’s pyridine and trimethoxy groups may favor interactions with enzymes or receptors requiring polar interactions.

2,4,6-Trimethylbenzoic Acid and Derivatives

- Structural Similarities :

- Both share a benzoic acid backbone.

- Ester derivatives (e.g., 2,4-D ethylhexyl/isopropyl esters) highlight the importance of ester groups in modulating bioavailability.

- Key Differences: The target’s 3,4,5-trimethoxy substituents are electron-donating, whereas 2,4,6-trimethyl groups in the analog are less polar. Chlorinated phenoxyacetates (e.g., 2,4-D esters) in are herbicides, implying that the target’s methoxy groups may confer different bioactivity.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structural Similarities :

- Both are methyl esters of benzoic acid derivatives.

- Heterocyclic substituents (triazine in sulfonylureas vs. pyridine in the target) suggest possible agrochemical relevance.

- Key Differences :

- Sulfonylurea herbicides feature a sulfonylurea bridge critical for acetolactate synthase inhibition, while the target’s amide linkages may target distinct pathways.

- The pyridine ring in the target could facilitate metal coordination or π-π stacking absent in sulfonylureas.

- Inferred Applications :

- The target’s amide groups may offer stability against hydrolysis compared to sulfonylureas, which are prone to metabolic degradation.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Bioactivity : The target’s trimethoxy and pyridine groups may synergize to enhance binding to enzymes like cytochrome P450 or receptors requiring aromatic stacking, as seen in kinase inhibitors .

- Stability : Compared to sulfonylureas , the amide linkages in the target could reduce susceptibility to hydrolysis, extending half-life in biological systems.

- Agrochemical Potential: The structural resemblance to 2,4-D esters suggests herbicidal activity, but the pyridine moiety might redirect specificity toward insect or fungal targets.

Activité Biologique

The compound 2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester , also known as TMBA methyl ester, is a derivative of trimethoxybenzoic acid. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 455.45 g/mol. The structural features that contribute to its biological activity include the pyridinylcarbonyl group and the trimethoxybenzoic acid moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMBA derivatives. For instance, a study evaluated various derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

| Compound | Target Strain | MIC (µM) | Notes |

|---|---|---|---|

| TMBA Derivative 1 | S. aureus 272123 | 100 | Effective against resistant strain |

| TMBA Derivative 2 | Salmonella enterica SL1344 | 50 | Inhibits efflux pumps |

| TMBA Derivative 3 | E. coli ATCC 25922 | >100 | No observable activity |

Anticancer Activity

In addition to antimicrobial effects, TMBA methyl ester has been investigated for its anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Specific studies have shown that TMBA can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at concentrations ranging from 10 to 50 µM .

The biological activity of TMBA methyl ester can be attributed to several mechanisms:

- Inhibition of Efflux Pumps : Some derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for antibiotic resistance. This action enhances the efficacy of conventional antibiotics .

- Induction of Apoptosis : In cancer cells, TMBA may trigger apoptosis via activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

- Synergistic Effects : When combined with traditional antibiotics, TMBA derivatives have demonstrated synergistic effects that lower the MICs of these antibiotics against resistant strains .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation of TMBA derivatives against various pathogens revealed that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to their non-methoxy counterparts .

- Anticancer Research : A study focused on the effects of TMBA on breast cancer cell lines showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.